molecular formula C40H78O5Sn2 B213223 Dimethylhydroxy(oleate)tin CAS No. 43136-18-1

Dimethylhydroxy(oleate)tin

Cat. No.: B213223
CAS No.: 43136-18-1
M. Wt: 876.5 g/mol
InChI Key: PSPGDGGOJDGOST-GIQUDXMJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylhydroxy(oleate)tin is an organotin compound with the molecular formula C40H78O5Sn2. It is known for its unique structure, which includes a tin atom bonded to oleate and hydroxyl groups. This compound is part of a broader class of organotin compounds that have found various applications in industrial and scientific fields.

Mechanism of Action

Target of Action

Dimethylhydroxy(oleate)tin, also known as Hydroxydimethyltin oleate, is a multi-constituent substance It is classified as an organotin compound , which are known to interact with various biological targets, including enzymes and cellular structures.

Mode of Action

The specific mode of action of this compound is not well-documented. Organotin compounds, in general, are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. They can interact with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Oleate hydratases, enzymes that catalyze the hydroxylation of oleic acid, have been found in certain rhodococcus species . This suggests a potential interaction of this compound with fatty acid metabolism pathways.

Pharmacokinetics

The compound has a molecular weight of 447.23 g/mol and a density of 1.15 g/mL at 25°C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Safety data sheets indicate that it may cause skin and eye irritation and may be harmful if swallowed . These effects suggest that the compound interacts with cellular structures, potentially leading to cellular damage.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, direct sunlight can cause its slow degradation to an inorganic tin salt . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylhydroxy(oleate)tin can be synthesized through the reaction of dimethyltin dichloride with oleic acid in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:

(CH3)2SnCl2+C18H34O2(CH3)2Sn(OOCC18H33)OH+2HCl\text{(CH}_3)_2\text{SnCl}_2 + \text{C}_{18}\text{H}_{34}\text{O}_2 \rightarrow \text{(CH}_3)_2\text{Sn(OOC}\text{C}_{18}\text{H}_{33})\text{OH} + 2\text{HCl} (CH3​)2​SnCl2​+C18​H34​O2​→(CH3​)2​Sn(OOCC18​H33​)OH+2HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This includes the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Dimethylhydroxy(oleate)tin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.

    Substitution: The hydroxyl and oleate groups can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products:

    Oxidation: Tin oxides and modified oleate derivatives.

    Reduction: Lower oxidation state tin compounds.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Dimethylhydroxy(oleate)tin has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters and polyurethanes.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.

Comparison with Similar Compounds

Dimethylhydroxy(oleate)tin can be compared with other organotin compounds such as:

    Dimethyltin dichloride: Unlike this compound, this compound lacks the oleate and hydroxyl groups, making it less versatile in certain applications.

    Dibutyltin dilaurate: This compound is commonly used as a catalyst in the production of polyurethanes but has different reactivity and applications compared to this compound.

    Tributyltin oxide: Known for its antifouling properties, tributyltin oxide has a different structure and set of applications.

This compound stands out due to its unique combination of oleate and hydroxyl groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

[[dimethyl-[(Z)-octadec-9-enoyl]oxystannyl]oxy-dimethylstannyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.4CH3.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);4*1H3;;;/q;;;;;;;2*+1/p-2/b2*10-9-;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPGDGGOJDGOST-MNHRHIJMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O5Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43136-18-1
Record name 1,1′-(1,1,3,3-Tetramethyl-1,3-distannoxanediyl) di-(9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43136-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1,1,3,3-tetramethyl-1,3-distannoxanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z,Z)-1,1,3,3-tetramethyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylhydroxy(oleate)tin
Reactant of Route 2
Dimethylhydroxy(oleate)tin
Reactant of Route 3
Dimethylhydroxy(oleate)tin
Reactant of Route 4
Dimethylhydroxy(oleate)tin
Reactant of Route 5
Dimethylhydroxy(oleate)tin
Reactant of Route 6
Dimethylhydroxy(oleate)tin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.